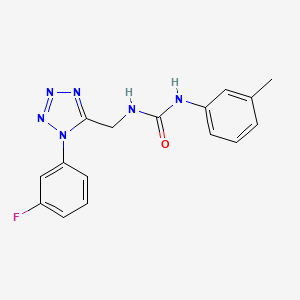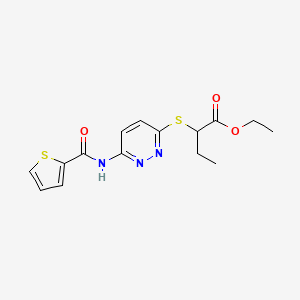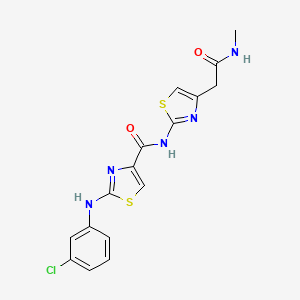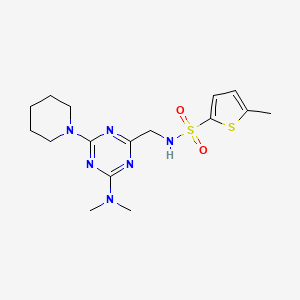
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as TAK-659 and is synthesized by a specific method that involves several steps.
Applications De Recherche Scientifique
Hydrogel Formation and Material Properties
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic environments, with the gel's physical properties tunable by varying the anion identity. This demonstrates the chemical's potential in creating materials with specific rheological and morphological characteristics for various applications, such as in biomedical engineering or as smart materials (Lloyd & Steed, 2011).
Catalyst Recycling in Homogeneous Reactions
A novel room-temperature ionic liquid, incorporating a similar urea structure, showcased efficient catalyst recycling through fluorous biphasic behavior. This highlights its utility in sustainable chemical processes, particularly in homogeneous catalysis where separation and recycling of the catalyst are critical (van den Broeke, Winter, Deelman, & van Koten, 2002).
Anticancer Activity
Unsymmetrical 1,3-disubstituted ureas have been studied for their enzyme inhibition and anticancer properties. Among them, compounds structurally related to the given chemical showed in vitro anticancer activity, indicating the potential of such derivatives in developing new therapeutic agents (Mustafa, Perveen, & Khan, 2014).
Chemical Interactions and Stability Studies
Research on the nature of urea-fluoride interaction, using derivatives such as 1,3-bis(4-nitrophenyl)urea, has provided insights into hydrogen bonding interactions and the stability of complexes. This is crucial for understanding the reactivity and potential applications of urea derivatives in chemical sensing or as building blocks in supramolecular chemistry (Boiocchi et al., 2004).
Development of Chemosensors
Urea derivatives have been explored for their potential in developing chemosensors, capable of distinguishing between neutral ureas and their salts. This paves the way for novel analytical tools in environmental monitoring, medical diagnostics, and chemical analysis (Engel, Dahan, Rozenshine-Kemelmakher, & Gozin, 2007).
Propriétés
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O/c1-11-4-2-6-13(8-11)19-16(24)18-10-15-20-21-22-23(15)14-7-3-5-12(17)9-14/h2-9H,10H2,1H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQHOPQRTHEHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2682318.png)

![N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2682321.png)
![2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2682322.png)


![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2682328.png)



![[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2682337.png)


